Cas no 5350-82-3 (Benzenepropanenitrile, a,a-diphenyl-)
5350-82-3 structure
Product Name:Benzenepropanenitrile, a,a-diphenyl-
Benzenepropanenitrile, a,a-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanenitrile, a,a-diphenyl-
- 2,2,3-TRIPHENYLPROPANENITRILE
- 2,2,3-Triphenyl-propionitril
- 2,2,3-triphenylpropionitrile
- 2,2,3-triphenyl-propionitrile
- AC1L565M
- AC1Q4QO7
- CTK4J8271
- Diphenyl-benzyl-acetonitril
- NSC69
- SureCN1343715
- SCHEMBL1343715
- 5350-82-3
- DTXSID40276949
- FT-0653942
- NSC-69
- A829634
-
- Inchi: 1S/C21H17N/c22-17-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-15H,16H2
- InChI Key: NEBFPWDVSIBSNS-UHFFFAOYSA-N
- SMILES: N#CC(C1C=CC=CC=1)(C1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 283.13621
- Monoisotopic Mass: 283.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79
- LogP: 4.73898
Benzenepropanenitrile, a,a-diphenyl- Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
5350-82-3 (Benzenepropanenitrile, a,a-diphenyl-) Related Products
- 3893-23-0(2-Cyclohexyl-2-phenylacetonitrile)
- 77-57-6(1-Phenylcyclopentanecarbonitrile)
- 2201-23-2(1-Phenyl-1-cyclohexanecarbonitrile)
- 2286-54-6(3,3-Diphenylpropiononitrile)
- 5336-57-2(2-Ethyl-2-phenylbutyronitrile)
- 14377-68-5(1-phenylcyclobutane-1-carbonitrile)
- 769-68-6(2-Phenylbutyronitrile)
- 13706-68-8(Phenylsuccinonitrile)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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